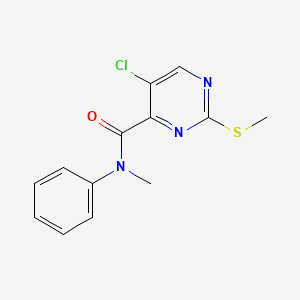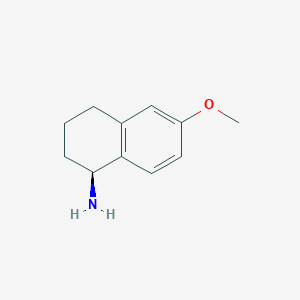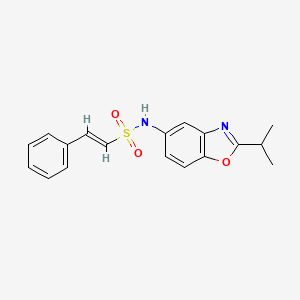
2-Bromo-3,4,5-trimethoxybenzaldehyde
Vue d'ensemble
Description
2-Bromo-3,4,5-trimethoxybenzaldehyde is an organic compound . It is a derivative of Benzaldehyde with three additional methoxy groups .
Synthesis Analysis
The synthesis of this compound involves several steps. The compound 3,4,5-Trimethoxybenzaldehyde (TMB) is prepared from gallic acid via a four-step synthetic sequence involving etherification, esterification, hydrazidation, and potassium ferricyanide oxidation . After the 2-Bromo-4,5-dimethoxybenzaldehyde has been prepared, it is reacted with sodium methoxide in methanol, with EtOAc/CuBr as a catalyst to form 2,4,5-trimethoxybenzaldehyde .Molecular Structure Analysis
The empirical formula of this compound is C10H11BrO4 . The molecular weight is 275.10 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include aromatic substitution with bromine followed by nucleophilic substitution with sodium methoxide . The methyl group can be oxidized to an aldehyde via various synthetic methods .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 67-73 °C . Its SMILES string is COc1cc(C=O)c(Br)c(OC)c1OC .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- 2-Bromo-3,4,5-trimethoxybenzaldehyde is a compound that can be synthesized through a multi-step process starting from vanillin. Zhu Bo (2006) outlined a method yielding 3,4,5-trimethoxybenzaldehyde at 71% using the vanillin method, highlighting the efficiency and potential scalability of this synthesis process (Zhu Bo, 2006).
- Another research by V. L. Afanas'eva et al. (1987) focused on oxidative bromination of vanillin, a crucial step in obtaining 3,4,5-trimethoxybenzaldehyde, which is a key intermediate in preparing other significant compounds like trimethoprim (V. L. Afanas'eva et al., 1987).
Environmental and Industrial Applications
- A study by Wei Cheng Li et al. (2015) investigated the treatment of wastewater containing 3,4,5-trimethoxybenzaldehyde and Di-bromo-aldehyde. This study is crucial as it demonstrates the potential environmental impacts and the methods for managing waste products from the production of these chemicals (Wei cheng Li et al., 2015).
- N. Kitajima et al. (1988) conducted research on the selective liquid-phase oxidation of 3,4,5-trimethoxytoluene to 3,4,5-trimethoxybenzaldehyde, an important intermediate for medicine production, demonstrating the compound's significance in pharmaceutical manufacturing (N. Kitajima et al., 1988).
Biomedical and Pharmacological Research
- A. S. H. Elgazwy et al. (2013) researched the synthesis of novel Palladacycles inhibitors from this compound. These compounds demonstrated inhibitory action against K562 leukemia cells and cathepsin B, suggesting their potential in cancer treatment (A. S. H. Elgazwy et al., 2013).
Material Science and Engineering
- The study by R. Jebin et al. (2019) on the growth and characterization of organic material 3,4,5-trimethoxybenzaldehyde single crystal for optical applications highlights the compound's relevance in the field of materials science, particularly for its optical properties (R. Jebin et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
2-bromo-3,4,5-trimethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO4/c1-13-7-4-6(5-12)8(11)10(15-3)9(7)14-2/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADPQZFHJVANIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C=O)Br)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35274-53-4 | |
| Record name | 35274-53-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2909820.png)

![2-[(Trifluoromethyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B2909822.png)

![4-methyl-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide](/img/structure/B2909826.png)




![N-(2-chlorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2909837.png)
![N-(oxolan-2-ylmethyl)-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide](/img/structure/B2909839.png)

![3-Azabicyclo[4.2.1]nonan-4-one](/img/structure/B2909842.png)
